3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound characterized by a pyrrolidinone ring that is substituted with an amino group and a trifluoromethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. The molecular formula for this compound is CHFNO, and its CAS number is 1270609-80-7.
The compound can be synthesized through various chemical methods typically involving the formation of the pyrrolidinone ring and subsequent introduction of the trifluoromethylphenyl group. Sources of information include scientific literature, patents, and chemical databases that detail its synthesis and applications in research .
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is classified as a pyrrolidinone derivative, which falls under the broader category of nitrogen-containing heterocycles. The presence of the trifluoromethyl group also classifies it as a fluorinated organic compound, which is significant in medicinal chemistry due to the unique properties imparted by fluorine atoms.
The synthesis of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one generally involves multiple steps:
The synthesis may involve:
Industrial production methods may include optimized synthetic routes focusing on scalability and environmental considerations, utilizing techniques like continuous flow synthesis.
The molecular structure of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one consists of:
Key structural data includes:
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo several types of chemical reactions:
The major products from these reactions include:
Compounds structurally similar to 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one have been shown to interact with various biological targets, including receptors involved in neurotransmission and enzyme activity.
Research indicates that such compounds may influence biochemical pathways related to:
Key physical properties include:
Chemical properties include:
Relevant analyses may involve spectroscopic methods (NMR, IR) to confirm structure and purity .
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific applications:
This compound's unique structural features make it a valuable candidate for further research into its pharmacological potential and industrial applications.
The pyrrolidin-2-one (2-pyrrolidinone) core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and impact on physicochemical properties. Two primary strategies dominate its synthesis: decarboxylative cycloadditions and ring-contraction approaches. Glycine serves as a versatile starting material for [3+2] cycloadditions, generating azomethine ylides (AMYs) that react with dipolarophiles to form pyrrolidine rings. Semi-stabilized AMYs exhibit superior regio- and stereoselectivity compared to non-stabilized variants, enabling efficient assembly of functionalized pyrrolidinones. Typical yields range from 35–70%, though diastereoselectivity (dr ≈ 1:1) remains challenging with non-stabilized AMYs [2].
Alternatively, ring contraction of piperidine derivatives offers access to 3-substituted pyrrolidin-2-ones. This domino process involves in situ formation of pyrrolidine-2-carbaldehyde, followed by decarboxylation and ipso-oxidation. Selectivity between pyrrolidinones and 3-iodopyrroles is tunable via oxidant/additive control [4]. S-Pyroglutamic acid—a chiral synthon from natural sources—provides asymmetric derivatization opportunities due to its differentiated carbonyl groups, facilitating complex pyrrolidinone synthesis with high enantiomeric purity [7].
Table 1: Cyclization Strategies for Pyrrolidinone Synthesis
Method | Key Intermediate | Yield Range | Diastereoselectivity | Limitations |
---|---|---|---|---|
Glycine-based [3+2] | Azomethine ylide | 48–70% | Variable (up to 1:1 dr) | Low dr with non-stabilized AMYs |
Piperidine ring contraction | Pyrrolidine-2-carbaldehyde | Not reported | Tunable | Competitive byproduct formation |
Pyroglutamic acid derivatization | N/A | High (multiple steps) | Enantioselective | Requires chiral resolution |
Incorporating the 4-(trifluoromethyl)phenyl group enhances compound lipophilicity and metabolic stability. Two principal methods are employed: transition-metal-catalyzed cross-coupling and direct nucleophilic substitution. Suzuki-Miyaura coupling using aryl boronic acids and palladium catalysts enables efficient aryl–amine bond formation. Key considerations include:
Carbonyl–olefin metathesis provides an alternative route via metal alkylidene intermediates. Stoichiometric molybdenum alkylidenes (e.g., 18) facilitate cyclization between olefins and carbonyls, yielding unsaturated scaffolds bearing aryl groups. For 4-(trifluoromethyl)phenyl, FeCl₃-catalyzed metathesis achieves moderate yields (20–87%) under mild conditions, accommodating esters, ketones, and amides [8].
The 3-amino group requires protection during aryl group installation to prevent side reactions. Two dominant strategies are utilized:
Reductive amination is preferred for introducing alkyl/aryl substituents post-deprotection. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane selectively reduces imine intermediates at the 3-position without reducing the lactam carbonyl [7]. N-Alkylation of pyrrolidinones prior to aryl coupling—using allyl/propargyl bromides—enables further annulation, as demonstrated in HCV NS5B inhibitor synthesis [2].
Table 2: Amino Protection/Deprotection Efficiency
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with -CF₃ |
---|---|---|---|
Boc | Di-tert-butyl dicarbonate | TFA, CH₂Cl₂ (0°C to rt) | Excellent |
Cbz | Cbz-Cl, base (Et₃N) | H₂, Pd/C, MeOH | Good (no dehalogenation) |
Fmoc | Fmoc-OSu, DIEA | Piperidine, DMF | Moderate (base sensitivity) |
Radiolabeled analogs of 3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one enable in vivo tracking of biodistribution and target engagement. Key radionuclides and methods include:
Radiotracers must exhibit biological equivalence to the parent compound. The trifluoromethyl group’s hydrophobicity influences blood-brain barrier penetration, detectable via PET imaging. Quality control requires HPLC purification to ensure radiochemical purity >95% and absence of chemical impurities [5] [9].
Process intensification minimizes environmental impact during large-scale production:
Table 3: Green Metrics for Industrial Pyrrolidinone Synthesis
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Solvent volume (L/kg) | 120 | 60 | 50% reduction |
Reaction time (h) | 8 | 1.5 | 81% reduction |
E-factor | 35 | 18 | 49% reduction |
Energy consumption (kW·h/kg) | 90 | 40 | 56% reduction |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: